1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
The synthesis of 1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethoxybenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyridazine derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced using appropriate reagents and conditions.
Scientific Research Applications
1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory, anti-cancer, and antimicrobial drugs.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: It is explored for its potential use in the design and fabrication of advanced materials with specific properties, such as conductivity or optical activity.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation or cell proliferation. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other pyridazine derivatives, such as:
1-(4-methoxyphenyl)-N-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: This compound has a similar structure but with reversed positions of the ethoxy and methoxy groups, which may result in different chemical and biological properties.
1-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide:
Properties
Molecular Formula |
C20H19N3O4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C20H19N3O4/c1-3-27-17-10-6-15(7-11-17)23-13-12-18(24)19(22-23)20(25)21-14-4-8-16(26-2)9-5-14/h4-13H,3H2,1-2H3,(H,21,25) |
InChI Key |
GJJJCFKLBJWABY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.